molecular formula C15H14N4OS B3013058 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1286695-29-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B3013058
CAS No.: 1286695-29-1
M. Wt: 298.36
InChI Key: GZDLGUCKJMVLMF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors and Anticancer Activity

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) Analogs : N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, an analog of BPTES, was found to inhibit kidney-type glutaminase (GLS) and demonstrated potential as a therapeutic agent in cancer treatment (Shukla et al., 2012).

Insecticidal Properties

  • Insecticidal Assessment against Cotton Leafworm : The compound was used as a precursor for the synthesis of various heterocycles with potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial and Antifungal Agents

  • Novel Thiazole Derivatives : A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed promising antimicrobial and antifungal activities (Baviskar et al., 2013).

Antioxidant and Antitumor Studies

  • Antioxidant and Antitumor Evaluation : N-substituted-2-amino-1,3,4-thiadiazoles, synthesized using 2-amino-1,3,4-thiadiazole, exhibited significant antioxidant and antitumor activities, highlighting the potential for therapeutic applications (Hamama et al., 2013).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-Acetamide Derivatives in Coordination Complexes : Pyrazole-acetamide derivatives were used to synthesize coordination complexes, which exhibited significant antioxidant activity (Chkirate et al., 2019).

Cytotoxicity and Apoptotic Capacity in Tumor Cell Lines

  • Alkaloids Isolated from Tropaeolum Tuberosum : The compound demonstrated cytotoxicity and apoptotic capacity in various human cancer cell lines, providing insights into its potential as an anticancer agent (Ticona et al., 2020).

Mechanism of Action

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is capable of inhibiting the activity of SHP2 phosphatase . SHP2 phosphatase is a positive regulator of cellular signaling leading to proliferation, differentiation, and survival . Therefore, inhibition of SHP2 phosphatase can potentially disrupt these cellular processes, which is why compounds like “this compound” are being explored for their therapeutic potential .

Future Directions

The future directions for “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” and similar compounds lie in their potential therapeutic applications. As they can inhibit the activity of SHP2 phosphatase, a protein associated with oncogenesis, they are being explored for the treatment of various diseases, such as Noonan Syndrome, Leopard Syndrome, juvenile myelocytic leukemias, neuroblastoma, melanoma, acute myeloid leukemia and cancers of the breast, lung and colon .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-17-18-15(21-11)16-14(20)13(19-9-5-6-10-19)12-7-3-2-4-8-12/h2-10,13H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDLGUCKJMVLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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